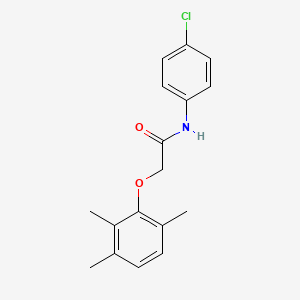
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide, a compound with a similar structure, is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst. The reaction is further processed with sulfuryl chloride under controlled conditions to achieve a yield of approximately 80% (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex interactions and orientations. For example, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows a specific orientation of the chlorophenyl ring with respect to the thiazole ring, indicating the intricate spatial arrangement typical for these molecules (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide and similar compounds are characterized by their reactivity with various chemicals under different conditions. The formation of N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide, for example, showcases the typical reactions these compounds undergo, including interactions that lead to specific conformational structures (B. Gowda, S. Foro, H. Fuess, 2007).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for instance, reveals intermolecular hydrogen bonding and C—H⋯O interactions, contributing to its stability and solvatochromic effects in various solvents (P. Jansukra et al., 2021).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNLEGGSYWNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)
![1-(2-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5638691.png)
![4-ethyl-3-phenyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5638699.png)
![2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5638709.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5638721.png)
![4-[1-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)piperidin-3-yl]benzoic acid](/img/structure/B5638732.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638739.png)